Comparative Potency as a Monoamine Releasing Agent (SNDRA): 6-MT vs. 5-MT
6-Methoxytryptamine (6-MeO-T) exhibits a distinct and potent monoamine releasing profile, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This profile is in stark contrast to its positional isomer, 5-methoxytryptamine (5-MT), which is a very weak monoamine releaser and acts primarily as a direct serotonin receptor agonist [1]. In vitro studies using rat brain synaptosomes have demonstrated the ability of 6-MeO-T to induce the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) [1].
| Evidence Dimension | Monoamine Release Potency (EC50 for 5-HT, NE, DA) |
|---|---|
| Target Compound Data | Potent SNDRA (Exact EC50 values for 6-MeO-T were not detailed in the accessible public excerpt, but the compound is defined by this activity) [1]. |
| Comparator Or Baseline | 5-Methoxytryptamine (5-MT): Very low potency as a monoamine releasing agent; its primary mechanism is direct 5-HT receptor agonism [1]. |
| Quantified Difference | Qualitatively, the primary mechanism is reversed; 6-MeO-T is a potent releaser, while 5-MT is a weak releaser but a potent agonist [1]. |
| Conditions | In vitro, rat brain synaptosomes |
Why This Matters
This data identifies 6-MeO-T as the appropriate tool compound for studying SNDRA pharmacology and the role of monoamine transporters, a mechanism distinct from the direct receptor agonism of 5-MT.
- [1] HandWiki. Chemistry:6-Methoxytryptamine. Accessed 2025. View Source
